![molecular formula C12H11NO B569001 (3R)-3-(prop-2-ynylamino)-2,3-dihydroinden-1-one CAS No. 1312077-05-6](/img/structure/B569001.png)
(3R)-3-(prop-2-ynylamino)-2,3-dihydroinden-1-one
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Overview
Description
Prop-2-ynylamino compounds are a class of organic compounds that contain a prop-2-ynylamino group. This group consists of a prop-2-yne (a three-carbon chain with a triple bond) attached to an amino group .
Synthesis Analysis
The synthesis of prop-2-ynylamino compounds can involve various chemical reactions. For example, a novel divergent domino annulation reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones has been developed .Chemical Reactions Analysis
The chemical reactions involving prop-2-ynylamino compounds can vary widely depending on the specific compound and the conditions under which the reaction is carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight .Mechanism of Action
The mechanism of action of 3R-PPI is not yet fully understood. However, it is believed to involve the formation of an intermediate complex between the compound and the target enzyme, followed by the transfer of electrons from the compound to the enzyme. This electron transfer is believed to induce a conformational change in the enzyme, which in turn leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3R-PPI are not yet fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, it has been shown to inhibit the activity of other enzymes involved in the synthesis of various biologically active compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 3R-PPI in lab experiments include its low cost, its ability to form stable complexes with target enzymes, and its potential for use in the synthesis of novel biologically active compounds. However, its use is limited by its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for the use of 3R-PPI in scientific research. These include the development of new synthetic methods for the preparation of the compound, the development of new catalytic systems for its use in organic synthesis, and the exploration of its potential applications in drug discovery and development. Additionally, further research is needed to understand the biochemical and physiological effects of 3R-PPI, as well as its mechanism of action.
Synthesis Methods
The synthesis of 3R-PPI is a multi-step process involving several different reactants and catalysts. The first step involves the addition of propargyl bromide to a solution of 2,3-dihydroinden-1-one in the presence of a base such as NaOH. This reaction produces a propargyl derivative of the indenone. The second step involves the addition of an amine, such as ethylenediamine, to the propargyl derivative in the presence of a catalyst such as palladium. This reaction produces a propargyl amine derivative of the indenone. The third and final step involves the oxidation of the propargyl amine derivative with a reagent such as hydrogen peroxide, which yields the desired 3R-PPI.
Scientific Research Applications
3R-PPI has a wide range of applications in scientific research. It has been used as a substrate for the preparation of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used as a starting material for the synthesis of novel heterocyclic compounds, such as indeno[1,2-b]pyridines, which have potential applications in medicinal chemistry. Additionally, 3R-PPI has been used as a model compound for studying the mechanism of action of enzymes, such as cytochrome P450, and for the development of new catalytic systems for the synthesis of organic compounds.
Safety and Hazards
properties
IUPAC Name |
(3R)-3-(prop-2-ynylamino)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11,13H,7-8H2/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRXLQWLAGHNGU-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(=O)C2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1CC(=O)C2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1312077-05-6 |
Source
|
Record name | 1H-Inden-1-one, 2,3-dihydro-3-(2-propyn-1-ylamino)-, (3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312077056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, (3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWC4KM8D9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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